molecular formula C5H6BrNO B6278425 4-(bromomethyl)-3-methyl-1,2-oxazole CAS No. 2026254-51-1

4-(bromomethyl)-3-methyl-1,2-oxazole

Cat. No.: B6278425
CAS No.: 2026254-51-1
M. Wt: 176
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Description

4-(Bromomethyl)-3-methyl-1,2-oxazole (IUPAC name: this compound; CAS: 2026254-51-1) is a brominated heterocyclic compound with a molecular formula of C₅H₆BrNO and a molecular weight of 176.01 g/mol. Its structure consists of a 1,2-oxazole ring substituted with a methyl group at position 3 and a bromomethyl group at position 4 (Figure 1). This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of the bromomethyl group in nucleophilic substitution and cross-coupling reactions .

Properties

CAS No.

2026254-51-1

Molecular Formula

C5H6BrNO

Molecular Weight

176

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-3-methyl-1,2-oxazole typically involves the bromination of 3-methyl-1,2-oxazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 3-methyl-1,2-oxazole in an appropriate solvent such as carbon tetrachloride.
  • Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
  • Reflux the mixture until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature control and efficient mixing, which are crucial for the bromination process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of 3-methyl-1,2-oxazole.

    Oxidation: Products include oxazole derivatives with aldehyde, carboxylic acid, or ketone functional groups.

    Reduction: Products include 3-methyl-1,2-oxazole and its derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
4-(Bromomethyl)-3-methyl-1,2-oxazole has been studied extensively for its antimicrobial activity. Research indicates that oxazole derivatives exhibit significant efficacy against various bacterial strains. The following table summarizes the antimicrobial activity of this compound compared to established antibiotics:

CompoundE. coli (mm)S. aureus (mm)P. aeruginosa (mm)A. niger (mm)C. albicans (mm)
This compound1210111012
Ofloxacin171616--
Ketoconazole---2030

These findings suggest that the compound possesses notable antibacterial activity comparable to established antibiotics like Ofloxacin and Ketoconazole .

Anticancer Activity
In vitro studies have shown that derivatives of oxazole can inhibit the proliferation of various cancer cell lines. A case study on a derivative of this compound demonstrated selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents . This highlights its potential as a candidate for further development in anticancer therapies.

Materials Science

This compound is utilized in the development of polymers and resins with enhanced thermal and chemical stability. The bromomethyl group enhances the compound's reactivity, making it a valuable building block for synthesizing more complex organic materials . Its unique properties allow for modifications that can lead to materials with tailored functionalities.

Biological Research

Enzyme Inhibition Studies
The compound has been explored for its ability to inhibit key enzymes involved in various biochemical pathways. The presence of bromine atoms allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function . This characteristic makes it useful in probing biological mechanisms and understanding enzyme kinetics.

Neurological and Inflammatory Conditions
Research indicates that this compound may have applications in treating neurological and inflammatory conditions due to its ability to modulate biological pathways . This opens avenues for investigating its therapeutic potential in these areas.

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey Findings
Medicinal ChemistryAntimicrobial and anticancer properties demonstrated
Materials ScienceUsed in developing stable polymers and resins
Biological ResearchPotential enzyme inhibitors; applications in neurology/inflammation

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-methyl-1,2-oxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to introduce different functional groups into the oxazole ring. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole

  • CAS : 362529-03-1; Molecular Formula : C₁₀H₉BrN₂O; Molecular Weight : 253.10 g/mol .
  • Structural Differences :
    • The core heterocycle is 1,2,4-oxadiazole (vs. 1,2-oxazole), which contains an additional nitrogen atom.
    • A 4-bromomethylphenyl group is attached to the oxadiazole ring.
  • Key Comparisons :
    • Reactivity : The oxadiazole ring is more electron-deficient than 1,2-oxazole, making it less reactive in electrophilic substitutions but more stable under acidic conditions .
    • Applications : Used in antimicrobial agents and as a ligand in coordination chemistry due to its rigid aromatic structure .
Property 4-(Bromomethyl)-3-methyl-1,2-oxazole 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Core Heterocycle 1,2-Oxazole 1,2,4-Oxadiazole
Molecular Weight 176.01 g/mol 253.10 g/mol
Melting Point Not reported 114–116°C
Reactivity High (bromomethyl group) Moderate (electron-deficient core)

5-(Bromomethyl)-3-methyl-1,2-oxazole

  • CAS: 36958-61-9; Molecular Formula: C₅H₆BrNO; Molecular Weight: 176.01 g/mol .
  • Structural Differences :
    • Positional isomer of the target compound, with the bromomethyl group at position 5 and methyl at position 3.
  • Key Comparisons :
    • Synthetic Utility : The bromomethyl group at position 5 exhibits similar reactivity but may lead to different regioselectivity in substitution reactions .
    • Pharmacological Relevance : Both isomers are used in drug discovery, but positional differences can alter binding affinity to biological targets .

4-Bromo-5-(bromomethyl)-3-methyl-1,2-oxazole

  • CAS: Not specified; Molecular Formula: C₅H₅Br₂NO; Molecular Weight: 263.91 g/mol .
  • Structural Differences :
    • Contains two bromine atoms (positions 4 and 5) and a methyl group (position 3).
  • Key Comparisons: Reactivity: The dual bromination enhances electrophilicity, making it a superior substrate for Suzuki-Miyaura couplings compared to the monobrominated target compound . Stability: Higher molecular weight and halogen content may reduce solubility in polar solvents.

4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole

  • CAS : 1428368-75-5; Molecular Formula : C₁₁H₉FN₂O₃; Molecular Weight : 236.20 g/mol .
  • Structural Differences :
    • Substituted with a 4-fluoro-3-nitrophenyl group and methyl groups at positions 3 and 5.
  • Key Comparisons :
    • Electronic Effects : The nitro group strongly deactivates the ring, reducing reactivity toward electrophiles compared to the bromomethyl-substituted target compound .
    • Applications : Primarily used in materials science for its electron-withdrawing properties.

Biological Activity

Overview

4-(Bromomethyl)-3-methyl-1,2-oxazole is a heterocyclic organic compound notable for its unique structural features, which include a bromomethyl group attached to a 1,2-oxazole ring. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its potential as an antimicrobial agent and its role as a precursor for bioactive molecules. The molecular formula of this compound is C4H6BrN2O, and it has a molecular weight of approximately 173.01 g/mol.

The biological activity of this compound is primarily attributed to its electrophilic nature. The bromomethyl group can interact with nucleophilic sites in proteins and nucleic acids, leading to the formation of covalent bonds. This interaction is crucial for modifying biological pathways and has implications in various therapeutic applications. The compound's ability to inhibit specific enzymes or receptors further enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been explored for its effectiveness against various bacterial and fungal strains. Comparative studies have shown that similar oxazole derivatives possess notable antimicrobial activity, suggesting that modifications to the oxazole structure can enhance biological efficacy .

Table 1: Antimicrobial Activity of Related Oxazole Derivatives

Compound NameMIC (µg/ml)Target Organism
This compoundTBDTBD
Benzoxazole Derivative11Candida albicans
1,3-Oxazole Derivative23E. coli
5-Flourocytosine3.2Aspergillus niger

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various oxazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics like ampicillin .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how variations in the oxazole ring and substituents like bromomethyl could influence biological activity. Modifications led to enhanced potency against M. tuberculosis, suggesting that similar strategies could be employed to optimize the efficacy of this compound in treating resistant strains .

Synthesis and Applications

The synthesis of this compound typically involves bromination reactions. Common methods include:

  • Bromination of Precursor Compounds : Utilizing reagents like N-bromosuccinimide (NBS) to introduce the bromomethyl group.
  • Continuous Flow Reactors : Employed in industrial settings to enhance yield and efficiency during synthesis.

This compound serves as an important intermediate in organic synthesis and has applications in developing novel therapeutic agents.

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